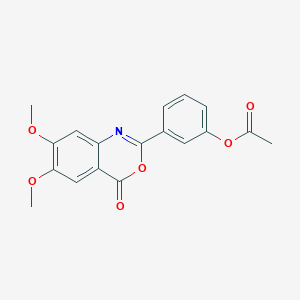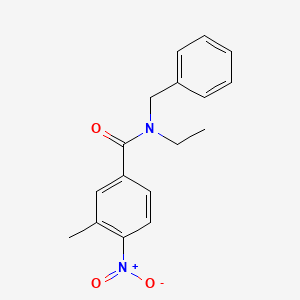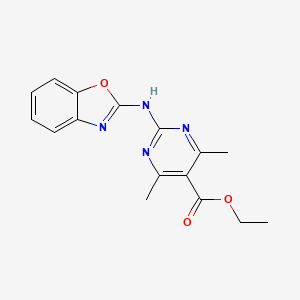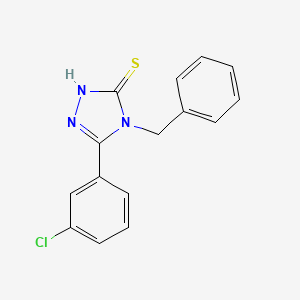
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazinone core.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological properties.
Coumarin Derivatives: Coumarins have a similar lactone structure and are widely studied for their pharmacological activities.
Uniqueness
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and an acetate ester differentiates it from other benzoxazinone derivatives, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
[3-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-5-11(7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADXAMNCQAQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide](/img/structure/B5795721.png)
![Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate](/img/structure/B5795723.png)


![1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B5795745.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide](/img/structure/B5795789.png)

![methyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5795805.png)
